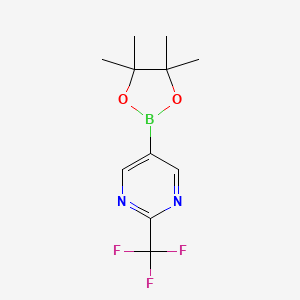
1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride (DMP-MPU) is a small molecule that has been studied extensively in scientific research. It is a member of the carbamate family of compounds and is used as a tool for studying various biochemical and physiological processes. DMP-MPU has been found to be a potent inhibitor of several enzymes and has been used to study the effects of enzyme inhibition on various biological processes.
Aplicaciones Científicas De Investigación
1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride has been used extensively in scientific research. It has been used to study the effects of enzyme inhibition on various biochemical and physiological processes. It has been found to be a potent inhibitor of several enzymes, including acetylcholinesterase, and has been used to study the effects of enzyme inhibition on various biological processes. Additionally, 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride has been used to study the effects of various drugs on the body, as well as the effects of various toxins on the body.
Mecanismo De Acción
1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride works by inhibiting the activity of enzymes. It does this by binding to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity can lead to changes in the biochemical and physiological processes that are regulated by the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride depend on the enzyme that it is inhibiting. For example, 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the regulation of neurotransmitter levels. Inhibition of this enzyme can lead to changes in neurotransmitter levels, which can lead to changes in behavior and other physiological processes. Additionally, 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride has been found to be a potent inhibitor of other enzymes, such as proteases, which can lead to changes in protein levels in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride in lab experiments is that it is a potent inhibitor of several enzymes. This makes it a useful tool for studying the effects of enzyme inhibition on various biochemical and physiological processes. Additionally, 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride is relatively easy to synthesize and is relatively stable, making it a good choice for experiments that require long-term storage.
The main limitation of 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride is that it is not specific to a particular enzyme. This can make it difficult to study the effects of enzyme inhibition on specific biochemical and physiological processes. Additionally, 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride can have off-target effects, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research using 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride. One potential direction is to develop methods for more specific inhibition of enzymes using 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride. This could involve developing methods for targeting specific enzymes, or for targeting specific sites on enzymes. Another potential direction is to develop methods for using 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride to study the effects of enzyme inhibition on specific biochemical and physiological processes. Additionally, there is potential for using 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride to study the effects of various drugs and toxins on the body. Finally, there is potential for using 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride to develop new therapeutic agents that target specific enzymes.
Métodos De Síntesis
1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride can be synthesized using a variety of methods. The most common method involves the reaction of 2,6-dimethylphenol with 1-methylpyrrolidin-2-ylidene chloride in the presence of a base, such as sodium or potassium hydroxide. The reaction is typically carried out in an aqueous solution at room temperature. The product of the reaction is then purified by recrystallization.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride involves the reaction of 2,6-dimethylaniline with methyl isocyanate to form 1-(2,6-dimethylphenyl)urea, which is then reacted with 1-methylpyrrolidine-2-carboxylic acid to form the final product.", "Starting Materials": [ "2,6-dimethylaniline", "methyl isocyanate", "1-methylpyrrolidine-2-carboxylic acid" ], "Reaction": [ "Step 1: 2,6-dimethylaniline is reacted with excess methyl isocyanate in the presence of a catalyst such as triethylamine to form 1-(2,6-dimethylphenyl)urea.", "Step 2: The resulting 1-(2,6-dimethylphenyl)urea is then reacted with 1-methylpyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea.", "Step 3: The final product is obtained by treating the above compound with hydrochloric acid to form 1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride." ] } | |
Número CAS |
67531-76-4 |
Nombre del producto |
1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea hydrochloride |
Fórmula molecular |
C14H20ClN3O |
Peso molecular |
281.8 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



